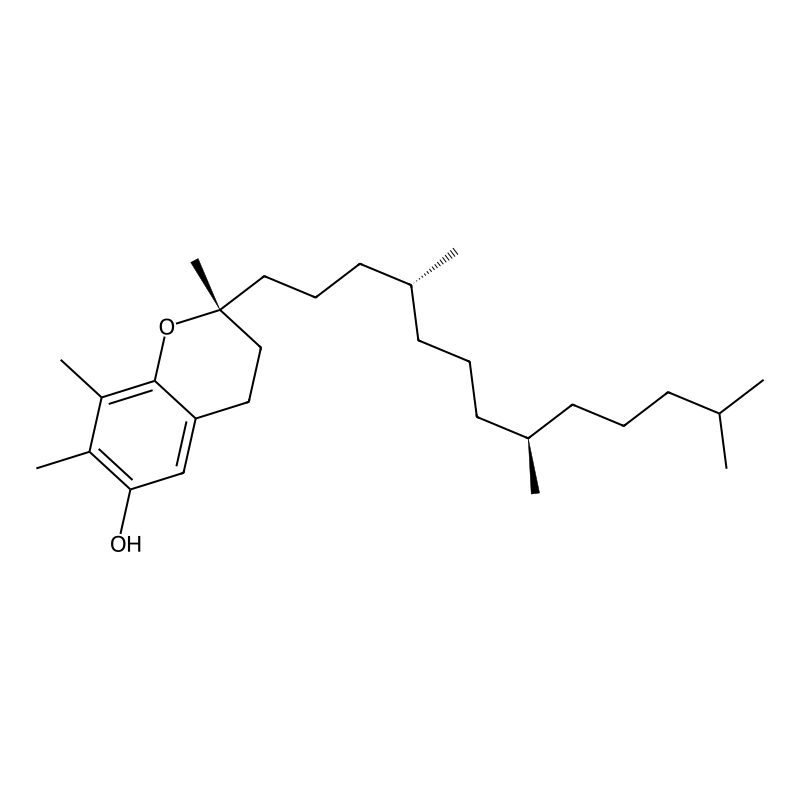

gamma-Tocopherol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

gamma-Tocopherol (γ-Tocopherol) is a naturally occurring, lipid-soluble antioxidant and a principal member of the vitamin E family, which also includes alpha-, beta-, and delta-tocopherol isomers. While alpha-tocopherol is the most abundant form in animal tissues and the basis for RDA values, gamma-tocopherol is the most common form in the U.S. diet, found predominantly in vegetable oils like soybean and corn oil. All tocopherols function as chain-breaking antioxidants that protect cell membranes from lipid peroxidation, but their biological activities and metabolic pathways are not interchangeable. Understanding these differences is critical for procurement decisions in research, nutraceutical, and industrial applications where specific reactivity or metabolic outcomes are required.

References

- [1] Jiang, Q., Christen, S., Shigenaga, M. K., & Ames, B. N. (2001). γ-tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American journal of clinical nutrition, 74(6), 714-722.

- [2] Cooney, R. V., Franke, A. A., Harwood, P. J., Hatch-Pigott, V., Custer, L. J., & Mordan, L. J. (1993). γ-Tocopherol detoxification of nitrogen dioxide: Superiority to α-tocopherol. Proceedings of the National Academy of Sciences, 90(5), 1771-1775.

- [3] Tucker, J. M., & Townsend, D. M. (2025). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. Antioxidants, 14(2), 219.

- [4] Marchese, M. E., Kumar, R., Vepuri, S. B., Kotha, S. R., & Lira, V. A. (2017). Alpha- and Gamma-Tocopherol and Telomere Length in 5768 US Men and Women: A NHANES Study. Antioxidants, 6(2), 42.

- [5] Pinheiro, M. M., Ciconelli, R. M., O'Connor, D. P., & Martini, L. A. (2012). Alpha-and gamma-tocopherol concentration in vegetable oils. Food Science and Technology, 32, 239-242.

- [6] Pehrsson, P. R., Haytowitz, D. B., & Holden, J. M. (2006). NUTS AND SEEDS AS SOURCES OF ALPHA AND GAMMA TOCOPHEROLS. In Proceedings of the 2006 American Peanut Council Meeting.

Substituting gamma-tocopherol with the more common alpha-tocopherol or with less-defined 'mixed tocopherols' is a critical process error for specific applications. The isomers possess distinct chemical reactivities, particularly towards reactive nitrogen species (RNS), and are metabolized differently. For example, gamma-tocopherol uniquely detoxifies nitrogen dioxide and other RNS, a function alpha-tocopherol does not perform effectively. Furthermore, gamma-tocopherol is metabolized into the natriuretic and anti-inflammatory metabolite γ-CEHC, a pathway and activity not shared by alpha-tocopherol. Using an unspecified or incorrect isomer introduces significant variability, compromising reproducibility in chemical formulations and invalidating results in biological systems that are sensitive to specific inflammatory or nitrative stress pathways.

References

- [1] Cooney, R. V., Franke, A. A., Harwood, P. J., Hatch-Pigott, V., Custer, L. J., & Mordan, L. J. (1993). γ-Tocopherol detoxification of nitrogen dioxide: Superiority to α-tocopherol. Proceedings of the National Academy of Sciences, 90(5), 1771-1775.

- [2] Jiang, Q., Christen, S., Shigenaga, M. K., & Ames, B. N. (2001). γ-tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American journal of clinical nutrition, 74(6), 714-722.

- [3] Hattori, A., Yoshimura, H., Ohta, M., Uchida, T., Abe, C., Igarashi, O., & Ichikawa, T. (2004). γ-Tocopherol Enhances Sodium Excretion as a Natriuretic Hormone Precursor. Journal of nutritional science and vitaminology, 50(4), 277-282.

Superior Reactivity Toward Reactive Nitrogen Species (RNS)

Unlike alpha-tocopherol, which lacks an available reaction site, gamma-tocopherol possesses an unsubstituted C-5 position on its chromanol ring that enables it to effectively trap electrophilic reactive nitrogen species (RNS) like nitrogen dioxide (NO₂) and peroxynitrite. The reaction of gamma-tocopherol with NO₂ results in detoxification to nitric oxide (NO), whereas the reaction with alpha-tocopherol can form a pro-oxidant tocopheroxide intermediate. This unique reactivity makes gamma-tocopherol a more suitable agent for systems where control of nitrative stress is a primary objective.

| Evidence Dimension | Reactivity with Nitrogen Dioxide (NO₂) |

| Target Compound Data | Reacts at the unsubstituted C-5 position to detoxify NO₂ into nitric oxide (NO). |

| Comparator Or Baseline | alpha-Tocopherol: Lacks an unsubstituted C-5 position; reacts with NO₂ to form a tocopheroxide analogue, which can be a nitrosating agent. |

| Quantified Difference | Qualitatively different reaction mechanism and products. |

| Conditions | Chemical reaction with gaseous NO₂. |

For applications in food preservation or biological models where nitrogen-based radicals cause degradation or pathology, gamma-tocopherol provides a specific detoxification capability that alpha-tocopherol lacks.

Potent Inhibition of Cyclooxygenase (COX) Activity

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, gamma-tocopherol demonstrated dose-dependent inhibition of prostaglandin E2 (PGE2) synthesis with an apparent IC50 of 7.5 ± 2 μM. In the same assay, alpha-tocopherol showed only ~25% inhibition at a much higher concentration of 50 μM, whereas gamma-tocopherol achieved 70-80% inhibition at this level. The primary metabolite of gamma-tocopherol, γ-CEHC, also showed significant inhibitory activity (60% inhibition at 50 μM). This demonstrates a distinct anti-inflammatory mechanism not effectively shared by alpha-tocopherol.

| Evidence Dimension | Inhibition of PGE2 Synthesis (COX Activity) |

| Target Compound Data | Apparent IC50 of 7.5 ± 2 μM; 70-80% inhibition at 50 μM. |

| Comparator Or Baseline | alpha-Tocopherol: ~25% inhibition at 50 μM. |

| Quantified Difference | gamma-Tocopherol is substantially more potent at inhibiting COX activity than alpha-tocopherol in this cellular model. |

| Conditions | LPS-stimulated RAW264.7 macrophage cells. |

For research or product formulation targeting inflammatory pathways mediated by cyclooxygenase, gamma-tocopherol offers a specific biochemical activity that alpha-tocopherol does not, making it the more appropriate choice.

Differential Metabolism to Bioactive Molecules

gamma-Tocopherol is metabolized more rapidly and extensively than alpha-tocopherol. Following a 134 mg oral dose in healthy women, the urinary excretion of gamma-tocopherol's primary metabolite (γ-CEHC) was 7.7% of the total intake, compared to only 2.9% for the corresponding alpha-tocopherol metabolite (α-CEHC) after an equivalent dose of alpha-tocopherol. This metabolite, γ-CEHC, possesses natriuretic (sodium-excreting) and anti-inflammatory properties not observed with α-CEHC. This metabolic difference is a key procurement consideration for studies or products focused on the biological effects of vitamin E metabolites.

| Evidence Dimension | Metabolic conversion to Carboxyethyl-hydroxychroman (CEHC) metabolite (as % of oral dose excreted in urine) |

| Target Compound Data | 7.7% of oral gamma-tocopherol dose excreted as γ-CEHC. |

| Comparator Or Baseline | alpha-Tocopherol: 2.9% of oral dose excreted as α-CEHC. |

| Quantified Difference | 2.7-fold greater metabolic conversion and excretion of gamma-tocopherol to its major metabolite compared to alpha-tocopherol. |

| Conditions | Healthy young women after a single 134 mg oral dose. |

If the intended application relies on the downstream biological activities of vitamin E metabolites (e.g., natriuresis, specific anti-inflammatory actions), procuring gamma-tocopherol is essential as it is the more efficient precursor to the active γ-CEHC metabolite.

Cellular Models of Nitrative and Inflammatory Stress

For in vitro research on diseases involving reactive nitrogen species (RNS) and inflammation (e.g., neurodegeneration, cardiovascular disease), gamma-tocopherol is the appropriate choice over alpha-tocopherol. Its unique ability to detoxify peroxynitrite and inhibit COX-mediated prostaglandin synthesis provides specific, targeted activity that is central to modeling and intervening in these pathways.

Nutraceutical and Functional Food Formulation

When developing products aimed at supporting the body's response to inflammation or managing sodium balance, gamma-tocopherol is the indicated precursor. Its efficient conversion to the bioactive metabolite γ-CEHC, which possesses both anti-inflammatory and natriuretic properties, makes it a more functional ingredient than alpha-tocopherol for these specific health targets.

Stabilization of Foods and Cosmetics Prone to NOx Damage

In the preservation of lipid-rich materials susceptible to degradation from atmospheric pollutants like NO₂, gamma-tocopherol acts as a more effective chemical trap. This is relevant for protecting foods (e.g., processed meats, high-polyunsaturated oils) and cosmetic formulations from color and odor degradation initiated by nitrogen-based radicals, a scenario where alpha-tocopherol is less effective.

References

- [1] Cooney, R. V., Franke, A. A., Harwood, P. J., Hatch-Pigott, V., Custer, L. J., & Mordan, L. J. (1993). γ-Tocopherol detoxification of nitrogen dioxide: Superiority to α-tocopherol. Proceedings of the National Academy of Sciences, 90(5), 1771-1775.

- [2] Jiang, Q., Elson-Schwab, I., Courtemanche, C., & Ames, B. N. (2000). γ-tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences, 97(21), 11494-11499.

- [3] Jiang, Q., Christen, S., Shigenaga, M. K., & Ames, B. N. (2001). γ-tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American journal of clinical nutrition, 74(6), 714-722.

- [4] Hattori, A., Yoshimura, H., Ohta, M., Uchida, T., Abe, C., Igarashi, O., & Ichikawa, T. (2004). γ-Tocopherol Enhances Sodium Excretion as a Natriuretic Hormone Precursor. Journal of nutritional science and vitaminology, 50(4), 277-282.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Fragrance Ingredients

General Manufacturing Information

Dates

Explore Compound Types